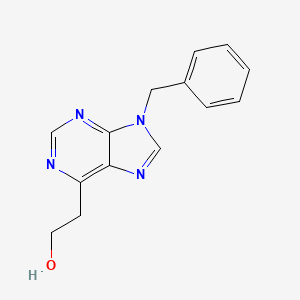

2-(9-Benzyl-9H-purin-6-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N4O |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2-(9-benzylpurin-6-yl)ethanol |

InChI |

InChI=1S/C14H14N4O/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |

InChI Key |

CNHQUFZYATXBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects. The compound 2-(9-Benzyl-9H-purin-6-yl)ethanol belongs to the class of 6,9-disubstituted purines. The presence of a benzyl group at the N9 position and a hydroxyethyl group at the C6 position suggests potential for this molecule to interact with various biological targets, such as kinases or enzymes involved in purine metabolism. This guide provides a comprehensive overview of its predicted chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological significance based on related compounds.

Chemical Properties

The chemical properties of 2-(9-Benzyl-9H-purin-6-yl)ethanol have been estimated based on data from structurally similar compounds, including 9-benzylpurine and N6-(2-hydroxyethyl)adenosine.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄N₄O |

| Molecular Weight | 254.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available. Expected to be a solid at room temperature. |

| Boiling Point | Not available. Likely to decompose at high temperatures. |

| Solubility | Predicted to be soluble in DMSO and methanol. Limited solubility in water. |

| IUPAC Name | 2-(9-benzyl-9H-purin-6-yl)ethanol |

Spectral Data (Predicted)

The following are predicted NMR chemical shifts based on analogous structures.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

8.5-8.7 (s, 1H, H-2)

-

8.3-8.5 (s, 1H, H-8)

-

7.2-7.4 (m, 5H, Ar-H)

-

5.4-5.6 (s, 2H, N9-CH₂)

-

4.8-5.0 (t, J = 5.5 Hz, 1H, OH)

-

3.7-3.9 (q, J = 5.5 Hz, 2H, CH₂-OH)

-

3.0-3.2 (t, J = 5.5 Hz, 2H, C6-CH₂)

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

160-162 (C6)

-

152-154 (C2)

-

150-152 (C4)

-

140-142 (C8)

-

136-138 (Ar-C)

-

128-130 (Ar-CH)

-

127-129 (Ar-CH)

-

127-128 (Ar-CH)

-

119-121 (C5)

-

59-61 (CH₂-OH)

-

46-48 (N9-CH₂)

-

38-40 (C6-CH₂)

Experimental Protocols

A plausible and efficient method for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol is via a nucleophilic substitution reaction from 6-chloro-9-benzylpurine and 2-aminoethanol. A microwave-assisted approach is proposed here for its potential to reduce reaction times and improve yields.

Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol

Materials:

-

6-chloro-9-benzylpurine

-

2-Aminoethanol

-

Deionized water

-

Microwave reactor

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a 10 mL microwave reaction vessel, combine 6-chloro-9-benzylpurine (1 mmol), 2-aminoethanol (3 mmol), and deionized water (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 15 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove water and excess 2-aminoethanol.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Potential Biological Activity and Signaling Pathways

Direct biological studies on 2-(9-Benzyl-9H-purin-6-yl)ethanol have not been reported. However, the activities of related 6-substituted-9-benzylpurine derivatives suggest several potential areas of investigation.

Many purine derivatives act as antagonists or agonists of purine receptors or as inhibitors of enzymes involved in purine metabolism. For instance, various 6-substituted purine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[1] The benzyl group at the N9 position is a common feature in many biologically active purine analogues, often conferring increased potency or selectivity.

The 2-hydroxyethyl group at the C6 position may allow the molecule to mimic natural nucleosides, potentially leading to its incorporation into metabolic pathways or interaction with enzymes that process these substrates. For example, N6-(2-hydroxyethyl)adenosine, a structurally related compound, exhibits a range of biological activities.

Hypothetical Signaling Pathway Involvement

Given its structure, 2-(9-Benzyl-9H-purin-6-yl)ethanol could potentially interfere with purine metabolism, a critical pathway for cell growth and proliferation.

Caption: Potential interference of the target compound with purine metabolism.

Experimental and Analytical Workflow

The synthesis, purification, and characterization of 2-(9-Benzyl-9H-purin-6-yl)ethanol would follow a standard medicinal chemistry workflow.

Caption: A typical workflow for the synthesis and analysis of the target compound.

Conclusion

While direct experimental data for 2-(9-Benzyl-9H-purin-6-yl)ethanol is currently lacking in the scientific literature, its structural similarity to other biologically active purine derivatives makes it a compound of interest for further investigation. The provided hypothetical synthesis and predicted properties offer a solid foundation for researchers to begin exploring this molecule. Future studies should focus on its definitive synthesis, full spectral characterization, and screening for biological activities, particularly in the areas of cancer and viral diseases.

References

Synthesis Pathway of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(9-Benzyl-9H-purin-6-yl)ethanol, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from the readily available starting material, 6-chloropurine.

The synthesis strategy involves three key transformations: the selective N9-benzylation of the purine core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a masked ethanol functionality at the C6 position, and concluding with a reduction to yield the target molecule. This guide outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Overall Synthetic Scheme

The proposed synthetic pathway for 2-(9-Benzyl-9H-purin-6-yl)ethanol is depicted below. The synthesis begins with the protection of the N9 position of 6-chloropurine with a benzyl group. The resulting 9-benzyl-6-chloropurine is then subjected to a Sonogashira coupling with a protected acetylene derivative. The final step involves the reduction of the alkyne and removal of the protecting group to afford the desired product.

Caption: Proposed synthesis pathway for 2-(9-Benzyl-9H-purin-6-yl)ethanol.

II. Experimental Protocols

Step 1: Synthesis of 9-Benzyl-6-chloropurine

The first step involves the regioselective N9-benzylation of 6-chloropurine. Direct alkylation of 6-chloropurine can lead to a mixture of N7 and N9 isomers[1]. To favor the thermodynamically more stable N9 isomer, the reaction is typically carried out under basic conditions.

Protocol:

To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol to afford 9-benzyl-6-chloropurine as a white solid.

Step 2: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)eth-1-yn-1-ol (Protected)

The introduction of the C2 side chain at the C6 position is achieved via a Sonogashira cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the 6-chloropurine derivative and a terminal alkyne[2]. A protected form of propargyl alcohol, such as (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl), is used to prevent side reactions.

Protocol:

A mixture of 9-benzyl-6-chloropurine (1.0 eq), (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl) (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq) is taken in a degassed mixture of triethylamine (Et₃N) and DMF. The reaction mixture is heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol

The final step involves the simultaneous reduction of the alkyne to an alkane and the deprotection of the silyl ether to reveal the hydroxyl group.

Protocol:

The protected alkynylpurine derivative from the previous step is dissolved in ethanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-18 hours. After the reduction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-(9-Benzyl-9H-purin-6-yl)ethanol.

III. Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-Chloropurine, Benzyl bromide | 9-Benzyl-6-chloropurine | K₂CO₃ | DMF | RT | 12-16 | 85-95 |

| 2 | 9-Benzyl-6-chloropurine, (3-(tert-butyldimethylsilyloxy)prop-1-yn-1-yl) | Protected alkynylpurine | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 80 | 8-12 | 70-85 |

| 3 | Protected alkynylpurine | 2-(9-Benzyl-9H-purin-6-yl)ethanol | 1. H₂, Pd/C 2. TBAF | Ethanol, THF | RT | 14-20 | 80-90 |

IV. Logical Workflow Diagram

The logical workflow for the synthesis and purification of the target compound is illustrated below.

Caption: Experimental workflow for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

This technical guide provides a robust and detailed pathway for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol. The described protocols are based on well-established synthetic methodologies in purine chemistry and offer a solid foundation for researchers and drug development professionals working in this area.

References

Unveiling the Mechanism of Action: 2-(9-Benzyl-9H-purin-6-yl)ethanol - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the purine derivative 2-(9-Benzyl-9H-purin-6-yl)ethanol. While specific in-depth studies on this particular molecule are limited, this document synthesizes available information on closely related 6-substituted 9-benzylpurine analogs to infer potential biological activities and mechanisms. This guide will explore potential interactions with key cellular targets, such as adenosine receptors and protein kinases, and discuss the broader therapeutic potential of this class of compounds.

Introduction to 6-Substituted 9-Benzylpurines

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral and anticancer therapies to immunosuppression. The 6-substituted 9-benzylpurine scaffold represents a versatile platform for developing novel therapeutic agents. The benzyl group at the 9-position often enhances the lipophilicity and can influence the binding affinity and selectivity of the molecule to its biological targets. The substituent at the 6-position is crucial in defining the compound's specific biological activity.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, 2-(9-Benzyl-9H-purin-6-yl)ethanol may exert its biological effects through several potential mechanisms.

Adenosine Receptor Modulation

A primary mode of action for many purine derivatives is the modulation of adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors are involved in a myriad of physiological processes, including cardiovascular function, inflammation, and neurotransmission. The affinity for different adenosine receptor subtypes is highly dependent on the substitutions on the purine ring. It is plausible that 2-(9-Benzyl-9H-purin-6-yl)ethanol acts as a ligand for one or more of these receptors, potentially as an antagonist or agonist, thereby influencing downstream signaling pathways.

Signaling Pathway: Potential Adenosine Receptor Modulation

Caption: Potential interaction of 2-(9-Benzyl-9H-purin-6-yl)ethanol with adenosine receptors.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Purine-based molecules have been successfully developed as kinase inhibitors.[2] The core purine structure can mimic the adenine moiety of ATP, the natural substrate for kinases, leading to competitive inhibition. The substituents on the purine ring determine the selectivity and potency of the inhibitor for specific kinases. It is conceivable that 2-(9-Benzyl-9H-purin-6-yl)ethanol could function as an inhibitor of one or more protein kinases, thereby disrupting aberrant signaling pathways.

Logical Relationship: Kinase Inhibition

Caption: Postulated mechanism of kinase inhibition by 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Other Potential Biological Activities

Beyond adenosine receptor modulation and kinase inhibition, 6-substituted 9-benzylpurines have been investigated for a range of other biological activities, including:

-

Interferon Induction: Certain 9-benzyl-8-hydroxypurines have been shown to induce the production of interferon, suggesting potential antiviral and immunomodulatory properties.[3]

-

Cytokinin Activity: In the realm of plant biology, some 6-benzylamino purine derivatives exhibit cytokinin activity, promoting cell division and growth.[4][5]

Quantitative Data and Experimental Protocols

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki values) for 2-(9-Benzyl-9H-purin-6-yl)ethanol. To elucidate its precise mechanism of action, a series of in vitro and in vivo experiments would be required.

Suggested Experimental Workflow

The following workflow outlines a potential strategy for characterizing the biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Experimental Workflow

Caption: A proposed experimental workflow to determine the mechanism of action.

Example Experimental Protocols

Adenosine Receptor Binding Assay (Radioligand Displacement):

-

Preparation of Membranes: Prepare cell membranes from cell lines overexpressing the human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of increasing concentrations of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

-

Kinase Reaction: Set up a kinase reaction containing the target kinase, substrate, ATP, and varying concentrations of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

-

ADP Generation: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Directions

While the precise mechanism of action of 2-(9-Benzyl-9H-purin-6-yl)ethanol remains to be definitively elucidated, the existing literature on related 6-substituted 9-benzylpurines provides a strong foundation for targeted investigation. Future research should focus on comprehensive screening against a panel of adenosine receptors and protein kinases to identify its primary biological targets. Subsequent cell-based and in vivo studies will be crucial to validate these findings and to explore the therapeutic potential of this compound in relevant disease models. The structural versatility of the 6-substituted 9-benzylpurine scaffold continues to offer exciting opportunities for the development of novel and selective therapeutic agents.

References

- 1. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol: An In-Depth Technical Review

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge surrounding the specific biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol. To date, no dedicated studies detailing its synthesis, therapeutic potential, or mechanism of action have been published. However, by examining the structure-activity relationships of closely related 9-benzylpurine and 6-substituted purine derivatives, we can infer potential areas of biological relevance and guide future research endeavors.

This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the known biological activities of analogous compounds, offering a foundational understanding for the prospective investigation of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

The purine ring system is a fundamental component of nucleic acids and a key player in numerous cellular processes. Consequently, synthetic purine derivatives have been extensively explored as therapeutic agents, leading to the development of drugs with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties. The biological effects of these derivatives are highly dependent on the nature and position of their substituents.

Structure-Activity Relationships of 9-Benzylpurine Derivatives

The presence of a benzyl group at the N9 position of the purine ring is a common feature in many biologically active compounds. This lipophilic group can significantly influence the compound's ability to cross cell membranes and interact with specific biological targets.

One study on 9-benzyl-8-hydroxypurines investigated their potential as interferon inducers. The research concluded that a free amino group at the 6-position was crucial for this activity. When the amino group was replaced with other substituents, such as mercapto, methylthio, or hydroxy groups, the interferon-inducing activity was lost. This highlights the critical role of the substituent at the C6 position in determining the specific biological outcome of 9-benzylpurine derivatives.

The Influence of C6 Substituents on Biological Activity

The C6 position of the purine ring is a key site for modification and has been a major focus of drug design. The nature of the substituent at this position can dictate the compound's target specificity and overall pharmacological profile.

For instance, a series of 9-ethyl-9H-purine derivatives have been synthesized and evaluated for their anti-tumor activity against various cancer cell lines, including HeLa, SiHa, and CaSki cells.[1] These studies demonstrated that different substituents at the C6 position resulted in varying degrees of cytotoxicity, underscoring the importance of this position for anticancer activity.

Furthermore, research into 2,6,9-trisubstituted purine derivatives has identified compounds with potent anticancer properties.[2] These studies often focus on the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer. The substituent at the C6 position plays a pivotal role in the binding affinity and selectivity of these compounds for different CDK isoforms.

Potential Biological Activities of 2-(9-Benzyl-9H-purin-6-yl)ethanol

Based on the available literature for structurally similar compounds, 2-(9-Benzyl-9H-purin-6-yl)ethanol could potentially exhibit a range of biological activities. The presence of the 9-benzyl group suggests the possibility of cell permeability and interaction with intracellular targets. The 2-hydroxyethyl group at the C6 position introduces a polar functional group that could influence its solubility and interaction with target proteins through hydrogen bonding.

Potential areas for investigation into the biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol include:

-

Anticancer Activity: Given that many 6-substituted purine derivatives show cytotoxic effects against cancer cells, this would be a primary area of investigation.

-

Antiviral Activity: The purine scaffold is central to many antiviral nucleoside analogs.

-

Kinase Inhibition: The structural resemblance to known kinase inhibitors suggests that it could be screened against a panel of kinases.

-

Cytokinin Activity: Certain 6-substituted purines are known to act as plant growth hormones (cytokinins).

Future Directions and Experimental Protocols

To elucidate the biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol, a systematic approach is required. The following is a proposed experimental workflow:

Chemical Synthesis and Characterization

The first step would be the chemical synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol, followed by its purification and structural characterization using techniques such as NMR and mass spectrometry.

In Vitro Biological Screening

A broad-based in vitro screening approach would be the most efficient way to identify potential biological activities. This could involve:

-

Cytotoxicity Assays: Testing the compound against a panel of cancer cell lines (e.g., NCI-60) to determine its IC50 values. A standard MTT or resazurin assay protocol would be suitable.

-

Antiviral Assays: Screening against a variety of viruses in cell culture-based assays.

-

Kinase Inhibition Assays: Profiling the compound against a large panel of kinases to identify potential targets.

The following diagram outlines a general workflow for the initial biological evaluation:

Mechanism of Action Studies

If a significant biological activity is identified, further studies would be necessary to elucidate the mechanism of action. This could involve:

-

Target Identification: Using techniques such as affinity chromatography or proteomics to identify the cellular target(s).

-

Signaling Pathway Analysis: Investigating the effect of the compound on specific cellular signaling pathways using methods like Western blotting or reporter gene assays.

For example, if the compound shows anticancer activity, a potential signaling pathway to investigate would be the cell cycle regulation pathway, as depicted below:

Conclusion

While there is currently no specific data on the biological activity of 2-(9-Benzyl-9H-purin-6-yl)ethanol, the extensive research on related purine derivatives provides a strong rationale for its investigation. The structural features of this compound suggest that it could possess interesting pharmacological properties, particularly in the areas of anticancer and antiviral research. The experimental workflows outlined in this guide provide a clear path forward for elucidating the potential therapeutic value of this and other novel purine derivatives. Further research in this area is warranted and could lead to the discovery of new lead compounds for drug development.

References

An In-depth Technical Guide to 2-(9-Benzyl-9H-purin-6-yl)ethanol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(9-Benzyl-9H-purin-6-yl)ethanol, its derivatives, and analogs, a class of compounds with significant potential in therapeutic development. This document details their synthesis, biological activities, and the signaling pathways they modulate, presenting a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The strategic placement of substituents on the purine scaffold allows for the fine-tuning of their biological activity. The 9-benzylpurine framework, in particular, has emerged as a promising scaffold for the development of inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide focuses on 2-(9-Benzyl-9H-purin-6-yl)ethanol and its related structures, exploring their potential as targeted therapeutic agents.

Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol and Analogs

The synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol and its analogs typically starts from commercially available purine precursors, such as 6-chloropurine. The benzyl group is introduced at the N9 position, followed by nucleophilic substitution at the C6 position with an appropriate alcohol or other nucleophiles.

A general synthetic route involves the benzylation of 6-chloropurine followed by a nucleophilic substitution with ethylene glycol. A revised synthesis of related 6-alkoxy-2-aminopurines suggests that late-stage introduction of the C6 substituent can allow for greater molecular diversity.[1]

Experimental Protocol: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol

This protocol is a representative procedure based on established methods for the synthesis of 6-alkoxypurine derivatives.

Step 1: 9-Benzyl-6-chloro-9H-purine

-

To a solution of 6-chloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloro-9H-purine.

Step 2: 2-(9-Benzyl-9H-purin-6-yloxy)ethanol

-

To a solution of ethylene glycol (10 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 9-benzyl-6-chloro-9H-purine (1 equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain 2-(9-benzyl-9H-purin-6-yloxy)ethanol.

Biological Activities and Structure-Activity Relationships

Derivatives of 9-benzylpurine have demonstrated a range of biological activities, including antiviral and anticancer properties. The nature of the substituent at the C6 and C2 positions of the purine ring, as well as the substitutions on the N9-benzyl group, significantly influences their potency and selectivity.

Antiviral Activity

A study on 9-benzyl-6-(dimethylamino)-9H-purines revealed their activity against rhinovirus type 1B. Introduction of a 2-chloro substituent was found to substantially increase the antiviral potency.

Anticancer Activity as Kinase Inhibitors

Many 9-benzylpurine derivatives have been investigated as inhibitors of protein kinases, particularly CDKs. The purine scaffold mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.

Table 1: Biological Activity of Selected 9-Benzylpurine Analogs

| Compound ID | R2-substituent | R6-substituent | Target | Activity (IC50) | Reference |

| 1 | H | -N(CH3)2 | Rhinovirus 1B | Weak | [Kelley et al., 1988] |

| 2 | Cl | -N(CH3)2 | Rhinovirus 1B | 0.08 µM | [Kelley et al., 1988] |

Structure-Activity Relationship (SAR) Insights:

-

C2 Position: Substitution at the C2 position with a small halogen atom like chlorine can significantly enhance biological activity.

-

C6 Position: The nature and length of the substituent at the C6 position are critical for kinase inhibitory activity. For CDK inhibitors, this substituent often interacts with the solvent-exposed region of the ATP-binding pocket. An ethanol group at this position could provide a hydroxyl group for potential hydrogen bonding interactions.

-

N9 Position: The benzyl group at the N9 position often occupies a hydrophobic pocket in the kinase active site. Substitutions on the phenyl ring can be explored to optimize van der Waals interactions and improve potency and selectivity.

Signaling Pathways Modulated by 9-Benzylpurine Derivatives

As potential kinase inhibitors, 2-(9-Benzyl-9H-purin-6-yl)ethanol derivatives are likely to modulate signaling pathways that are crucial for cell proliferation, survival, and apoptosis. The primary targets are expected to be CDKs, which would impact the cell cycle progression. Downstream effects could also involve pathways regulated by CDKs, such as the PI3K/Akt and MAPK pathways.

Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. Inhibition of CDKs by 9-benzylpurine analogs would lead to cell cycle arrest, preventing cancer cells from proliferating.

DOT script for Cell Cycle Signaling Pathway

Cell Cycle Regulation by CDK Inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. CDKs can interact with and regulate components of this pathway.

DOT script for PI3K/Akt Signaling Pathway

Modulation of the PI3K/Akt Signaling Pathway.

Experimental Protocols for Biological Evaluation

CDK Inhibitor Screening Assay

This protocol provides a general framework for screening compounds for their ability to inhibit CDK activity. Specific CDK/cyclin pairs (e.g., CDK2/Cyclin E, CDK9/Cyclin T1) and substrates would be used depending on the screening goals.[2][3][4]

Materials:

-

Recombinant CDK/cyclin enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., Histone H1 for CDK2/Cyclin E)

-

ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP)

-

Test compounds dissolved in DMSO

-

96-well or 384-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or luminescence plate reader

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing kinase buffer, substrate, and the CDK/cyclin enzyme in each well of the plate.

-

Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for CDK Inhibitor Screening:

DOT script for Experimental Workflow

Workflow for a typical CDK inhibitor screening assay.

Conclusion

2-(9-Benzyl-9H-purin-6-yl)ethanol derivatives and their analogs represent a promising class of compounds with the potential to be developed as antiviral and anticancer agents. Their activity as kinase inhibitors, particularly against CDKs, makes them attractive candidates for further investigation. The synthetic accessibility of the 9-benzylpurine scaffold allows for extensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers to design and execute further studies aimed at harnessing the therapeutic potential of this chemical series.

References

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic and Biological Insights into 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for 2-(9-Benzyl-9H-purin-6-yl)ethanol, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide presents representative data from closely related 6-substituted 9-benzylpurine analogs. The methodologies and expected spectral characteristics are detailed to serve as a valuable resource for researchers working with similar molecular scaffolds.

Spectroscopic Data

The structural elucidation of 2-(9-Benzyl-9H-purin-6-yl)ethanol relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are the expected and representative data based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For 2-(9-Benzyl-9H-purin-6-yl)ethanol, both ¹H and ¹³C NMR would be essential for full characterization.

Table 1: Representative ¹H NMR Data for a 6-Substituted 9-Benzylpurine Analog

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (Purine) |

| ~8.0 | s | 1H | H-8 (Purine) |

| ~7.3-7.4 | m | 5H | Phenyl-H (Benzyl) |

| ~5.4 | s | 2H | CH₂ (Benzyl) |

| ~4.0 | t | 2H | CH₂ (Ethanol) |

| ~3.0 | t | 2H | CH₂ (Ethanol) |

| ~2.5 | br s | 1H | OH (Ethanol) |

Table 2: Representative ¹³C NMR Data for a 6-Substituted 9-Benzylpurine Analog

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Purine) |

| ~155 | C-2 (Purine) |

| ~153 | C-4 (Purine) |

| ~141 | C-8 (Purine) |

| ~136 | C (Quaternary, Phenyl) |

| ~129 | CH (Phenyl) |

| ~128 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~120 | C-5 (Purine) |

| ~62 | CH₂ (Ethanol, -CH₂OH) |

| ~47 | CH₂ (Benzyl) |

| ~39 | CH₂ (Ethanol, -CH₂-Purine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Table 3: Representative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 271.1297 |

| Key Fragmentation Ions | m/z 91 (Tropylium ion from benzyl group), fragments corresponding to the purine core. |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for purine derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural confirmation.

-

Signaling Pathways and Experimental Workflows

Purine derivatives are known to play significant roles in various biological signaling pathways. While the specific pathways involving 2-(9-Benzyl-9H-purin-6-yl)ethanol are not yet elucidated, its structural similarity to other 6-substituted purines suggests potential involvement in purinergic signaling, which modulates a wide range of physiological processes.

Purinergic Signaling Pathway

Purinergic signaling is mediated by purine nucleotides and nucleosides like ATP and adenosine, which act on purinergic receptors (P1 and P2). Substituted purines can act as agonists or antagonists at these receptors, thereby influencing downstream signaling cascades.

Technical Guide: Physicochemical Characterization of 2-(9-Benzyl-9H-purin-6-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the novel purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols, data presentation strategies, and potential metabolic pathways to guide researchers in their investigation of this and similar molecules. The protocols provided are based on established pharmaceutical industry standards and regulatory guidelines.

Introduction

2-(9-Benzyl-9H-purin-6-yl)ethanol is a substituted purine derivative of interest for its potential pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. Solubility influences bioavailability and formulation design, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products. This guide serves as a practical resource for scientists undertaking the physicochemical characterization of this molecule.

Solubility Determination

A fundamental parameter for any potential drug candidate is its solubility in various aqueous and organic media. The Shake-Flask method is a widely accepted technique for determining equilibrium solubility.[1][2][3]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol details the steps to determine the thermodynamic solubility of 2-(9-Benzyl-9H-purin-6-yl)ethanol in different solvent systems.

Materials:

-

2-(9-Benzyl-9H-purin-6-yl)ethanol (purity >99%)

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS) pH 7.4

-

0.1 N HCl (pH 1.2)

-

Acetate buffer (pH 4.5)[4]

-

Ethanol (95%)

-

Propylene glycol

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of 2-(9-Benzyl-9H-purin-6-yl)ethanol to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, 0.1 N HCl, ethanol).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4]

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, stop the shaker and allow the samples to stand for a short period to allow for partial sedimentation.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-(9-Benzyl-9H-purin-6-yl)ethanol in the diluted samples using a validated HPLC-UV method.

-

Perform the experiment in triplicate for each solvent system.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent System | Temperature (°C) | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (µg/mL) (Mean ± SD, n=3) | Molar Solubility (mol/L) (Mean ± SD, n=3) |

| Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Data Not Available |

| PBS (pH 7.4) | 37 | Data Not Available | Data Not Available | Data Not Available |

| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | Data Not Available | Data Not Available |

| Acetate Buffer (pH 4.5) | 37 | Data Not Available | Data Not Available | Data Not Available |

| Ethanol (95%) | 25 | Data Not Available | Data Not Available | Data Not Available |

| Propylene Glycol | 25 | Data Not Available | Data Not Available | Data Not Available |

Note: This table is a template. The actual data needs to be generated through experimentation.

Workflow for Solubility Determination

References

Potential Therapeutic Targets of 2-(9-Benzyl-9H-purin-6-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted purine analogs represent a promising class of therapeutic agents, particularly in oncology. This technical guide focuses on the potential therapeutic targets of the specific purine derivative, 2-(9-Benzyl-9H-purin-6-yl)ethanol. While direct experimental data for this compound is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on the known biological activities of structurally related 6-substituted purine analogs. This guide outlines potential signaling pathways, proposes detailed experimental protocols for target identification and validation, and provides a framework for future research and development.

Introduction

Purine analogs have long been a cornerstone in the treatment of various diseases, most notably cancer. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes, including nucleic acid synthesis and cellular signaling. The compound 2-(9-Benzyl-9H-purin-6-yl)ethanol belongs to the class of 6-substituted purines, which have demonstrated a wide range of biological activities. The presence of a benzyl group at the 9-position and an ethanol group at the 6-position suggests potential for specific interactions with biological targets, distinguishing it from other purine analogs. This guide aims to provide a comprehensive overview of the potential therapeutic avenues for this compound.

Potential Therapeutic Targets and Signaling Pathways

Based on the literature for analogous 6-substituted purine derivatives, several key cellular components and signaling pathways emerge as potential targets for 2-(9-Benzyl-9H-purin-6-yl)ethanol.

DNA Synthesis and Repair

Many purine analogs exert their cytotoxic effects by disrupting DNA synthesis and repair mechanisms.

-

Direct DNA Intercalation/Interaction: The planar purine core of the molecule may allow it to intercalate between DNA base pairs, leading to conformational changes that inhibit replication and transcription.

-

Inhibition of DNA Polymerases: The compound, after potential intracellular phosphorylation, could act as a fraudulent nucleotide, competing with natural deoxynucleoside triphosphates for the active site of DNA polymerases, thereby terminating chain elongation.

-

Inhibition of DNA Repair Enzymes: Purine analogs have been shown to inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This can lead to an accumulation of DNA damage and trigger apoptosis, particularly in cancer cells with existing DNA repair defects.

Logical Relationship Diagram for DNA-Targeted Activity

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(9-Benzyl-9H-purin-6-yl)ethanol and Related Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies relevant to 2-(9-Benzyl-9H-purin-6-yl)ethanol and structurally similar 2,6,9-trisubstituted purine derivatives. While specific data for 2-(9-Benzyl-9H-purin-6-yl)ethanol is not extensively available in public literature, this document synthesizes findings from closely related analogues to present a representative profile of its potential biological activities and the methodologies for their assessment. The content herein is intended to guide research efforts in the exploration of this class of compounds for therapeutic applications, particularly in oncology.

The purine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Notably, 2,6,9-trisubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[2][3][4] Compounds in this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][5]

Quantitative Data on Related Purine Derivatives

The following tables summarize the cytotoxic and enzyme inhibitory activities of various 2,6,9-trisubstituted purine derivatives from published in vitro studies. This data provides a comparative baseline for the potential potency of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Table 1: In Vitro Cytotoxicity (IC50) of Representative 2,6,9-Trisubstituted Purine Derivatives against Various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Roscovitine | Multiple | ~15-20 | [1] |

| Purine Derivative 4c | H1975, HL-60, HCT116, HeLa | > 36 | [5] |

| Purine Derivative 4a | H1975 | 5.2 | [5] |

| Purine Derivative 4l | HCT116 | 3.8 | [5] |

| Compound 8 | HeLa | ~7 | [3] |

| Compound 8 | HL-60 | ~7 | [3] |

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Representative Purine Derivatives.

| Compound | Target Kinase | IC50 (µM) | Reference |

| Roscovitine | CDK2 | 0.2 | [1] |

| Roscovitine Derivative | CDK2 | < 0.1 | [1] |

| CDK9 Inhibitor Panel | CDK9/CycT1 | Variable | [6] |

| CDK10 Inhibitor Panel | CDK10/CycM | Variable | [6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard practices and can be adapted for the specific evaluation of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][7]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[1][5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(9-Benzyl-9H-purin-6-yl)ethanol) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours under the same conditions.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] The plate should be agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1] A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the specific molecular targets of a compound. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the kinase activity.[8]

Protocol:

-

Reagent Preparation: Prepare the kinase buffer, kinase-enzyme solution, substrate solution, ATP solution, and serial dilutions of the test compound.

-

Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for approximately 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for the compound against the specific kinase.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of 2-(9-Benzyl-9H-purin-6-yl)ethanol and related compounds.

Caption: A generalized workflow for the in vitro evaluation of a test compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Account Suspended [cellbiology.blog]

- 5. researchhub.com [researchhub.com]

- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. promega.com [promega.com]

Methodological & Application

Application Notes & Protocol: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(9-Benzyl-9H-purin-6-yl)ethanol is a substituted purine derivative. Purine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and other therapeutic candidates.[1] The synthesis protocol described here follows a common two-step approach for creating 6,9-disubstituted purines: N9-benzylation of a purine core followed by nucleophilic substitution at the C6 position.

Reaction Scheme

The synthesis is a two-step process starting from 6-chloropurine:

-

Step 1: N9-Benzylation. 6-Chloropurine is reacted with benzyl bromide in the presence of a base to yield 9-benzyl-6-chloro-9H-purine.

-

Step 2: Nucleophilic Substitution. The resulting 9-benzyl-6-chloro-9H-purine is reacted with ethylene glycol under basic conditions to yield the final product, 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Caption: Overall reaction scheme for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol from 6-chloropurine.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Supplier |

| Step 1: 9-Benzyl-6-chloro-9H-purine | ||||

| 6-Chloropurine | 154.55 | 1.0 g | 1.0 | Sigma-Aldrich |

| Benzyl bromide | 171.04 | 1.1 mL | 1.5 | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.78 g | 2.0 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Sigma-Aldrich |

| Step 2: 2-(9-Benzyl-9H-purin-6-yl)ethanol | ||||

| 9-Benzyl-6-chloro-9H-purine | 244.69 | 1.0 g | 1.0 | From Step 1 |

| Ethylene glycol | 62.07 | 10 mL | - | Sigma-Aldrich |

| Sodium hydride (NaH, 60% disp.) | 40.00 | 0.20 g | 1.2 | Sigma-Aldrich |

| Workup & Purification | ||||

| Dichloromethane (DCM) | 84.93 | As needed | - | Fisher Scientific |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - | Fisher Scientific |

| Hexane | 86.18 | As needed | - | Fisher Scientific |

| Saturated aq. NaHCO₃ | - | As needed | - | Lab Prepared |

| Brine | - | As needed | - | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Fisher Scientific |

| Silica Gel (230-400 mesh) | - | As needed | - | VWR |

Step 1: Synthesis of 9-Benzyl-6-chloro-9H-purine

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.0 g, 6.47 mmol) and potassium carbonate (1.78 g, 12.9 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reagent Addition: Add benzyl bromide (1.1 mL, 9.70 mmol) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1).

-

Workup:

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (3 x 20 mL).

-

-

Purification: The crude product can be purified by recrystallization from ethanol to yield 9-benzyl-6-chloro-9H-purine as a white solid.

Step 2: Synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethylene glycol (10 mL).

-

Base Addition: Carefully add sodium hydride (0.20 g of 60% dispersion, 5.0 mmol) portion-wise to the ethylene glycol at 0 °C (ice bath). Stir until hydrogen gas evolution ceases and a clear solution of sodium glycolate is formed.

-

Reagent Addition: Add 9-benzyl-6-chloro-9H-purine (1.0 g, 4.09 mmol) to the flask.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC (DCM/Methanol, 95:5).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM.

-

Combine the fractions containing the product and evaporate the solvent to yield 2-(9-Benzyl-9H-purin-6-yl)ethanol as a white to off-white solid.

-

Characterization Data (Expected)

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (s, 1H), 8.05 (s, 1H), 7.40-7.25 (m, 5H), 5.45 (s, 2H), 4.10 (t, 2H), 3.95 (t, 2H), 2.50 (br s, 1H, OH). |

| Mass Spec (ESI+) | m/z = 271.12 (M+H)⁺ |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of 9-Benzyl-6-chloro-9H-purine.

Caption: Workflow for the synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol.

References

Application Note: 2-(9-Benzyl-9H-purin-6-yl)ethanol for Kinase Inhibition Assays

An in-depth search for "2-(9-Benzyl-9H-purin-6-yl)ethanol" did not yield specific data regarding its use in kinase inhibition assays, suggesting it may be a novel or less-studied compound in this context. However, the purine scaffold is a well-established framework for kinase inhibitors. A notable example of a benzyl-substituted purine analog is Roscovitine (also known as Seliciclib), a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3]

Therefore, this document provides a representative application note and detailed protocols for the use of a novel purine analog, exemplified by 2-(9-Benzyl-9H-purin-6-yl)ethanol, in kinase inhibition assays. The methodologies and data presentation are based on established practices for similar compounds, such as Roscovitine.

Introduction

2-(9-Benzyl-9H-purin-6-yl)ethanol is a purine derivative with potential as a kinase inhibitor. The purine core is a common feature in many ATP-competitive kinase inhibitors, as it mimics the adenine base of ATP.[4][5][6] The benzyl group at the N9 position and the ethanol substitution at the C6 position can provide specificity and potency towards certain kinase targets. This document outlines the application of this compound in in vitro kinase inhibition assays to determine its inhibitory activity and selectivity profile. As a reference, the well-characterized purine analog Roscovitine is a potent inhibitor of CDKs, including CDK1, CDK2, CDK5, and CDK7, by competing with ATP for the binding site on the kinase.[3][7]

Principle of Kinase Inhibition Assays

Kinase inhibition assays are designed to measure the ability of a compound to block the enzymatic activity of a kinase. This is typically achieved by quantifying the phosphorylation of a substrate in the presence and absence of the inhibitor. Common methods involve the use of radiolabeled ATP ([γ-³²P]ATP) or luminescence/fluorescence-based detection systems that measure ATP consumption or ADP production.

Experimental Protocols

Preparation of 2-(9-Benzyl-9H-purin-6-yl)ethanol Stock Solution

-

Compound Solubility: Initially, determine the solubility of 2-(9-Benzyl-9H-purin-6-yl)ethanol in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Roscovitine, for example, is soluble in DMSO up to 50 mM.[3]

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Radiometric Kinase Inhibition Assay Protocol

This protocol is adapted from methods used to characterize Roscovitine and is a gold standard for quantifying kinase activity.[1]

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., Histone H1 for CDKs)[1]

-

2-(9-Benzyl-9H-purin-6-yl)ethanol

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

96-well reaction plate

-

Phosphocellulose paper (e.g., Whatman P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Serial Dilution: Prepare a serial dilution of 2-(9-Benzyl-9H-purin-6-yl)ethanol in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

-

Assay Mix Preparation: In each well of the 96-well plate, add the following in order:

-

Kinase reaction buffer

-

Diluted inhibitor or DMSO (for control)

-

Kinase solution

-

Substrate solution

-

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.[1]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture from each well onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant kinase and substrate

-

2-(9-Benzyl-9H-purin-6-yl)ethanol

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Assay Setup: Set up the kinase reaction with serially diluted inhibitor as described in the radiometric assay protocol.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for the desired time.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value as described for the radiometric assay.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and structured table. Below is a representative table based on published data for the related compound, Roscovitine.[1]

| Kinase Target | IC₅₀ (µM) | Assay Substrate |

| CDK1/Cyclin B | ~0.7 | Histone H1 |

| CDK2/Cyclin A | ~0.7 | Histone H1 |

| CDK2/Cyclin E | ~0.7 | Histone H1 |

| CDK5/p35 | ~0.2 | Histone H1 |

| CDK4/Cyclin D1 | >100 | Rb protein |

| CDK6/Cyclin D2 | >100 | Rb protein |

| ERK1 | ~30 | Myelin Basic Protein |

| ERK2 | ~14 | Myelin Basic Protein |

This table presents example data for the related purine analog Roscovitine and serves as a template for presenting results for 2-(9-Benzyl-9H-purin-6-yl)ethanol.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagram: CDK Regulation of the Cell Cycle

Since the reference compound Roscovitine targets CDKs, the following diagram illustrates the role of CDKs in the G1/S cell cycle transition, a common pathway investigated when studying CDK inhibitors.

Caption: Simplified CDK-Rb-E2F signaling pathway in G1/S transition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. rcsb.org [rcsb.org]

Application of N6-Benzyladenosine in Cancer Research: A Focus on a Promising Purine Analogue

Note to the Reader: Extensive research did not yield specific published data on the application of 2-(9-Benzyl-9H-purin-6-yl)ethanol in cancer research. Therefore, this document provides detailed application notes and protocols for a closely related and well-studied compound, N6-Benzyladenosine , which shares the core N-benzylpurine scaffold and exhibits significant anticancer properties. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Application Notes

N6-Benzyladenosine, a synthetic cytokinin, has emerged as a molecule of interest in oncology for its potent cytostatic and pro-apoptotic activities against various cancer cell lines.[1][2][3] Unlike traditional chemotherapeutic agents that often exhibit high toxicity toward normal cells, N6-benzyladenosine has demonstrated a degree of selectivity for neoplastic cells.[2] Its multifaceted mechanism of action, which includes cell cycle arrest and induction of apoptosis, makes it a compelling candidate for further investigation in cancer therapy.[1][3]

Mechanism of Action:

N6-Benzyladenosine exerts its anticancer effects through several interconnected pathways:

-

Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[1][3]

-

Induction of Apoptosis: N6-Benzyladenosine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[1][3]

-

Mevalonate Pathway Inhibition: Research suggests that N6-benzyladenosine may interfere with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase (FPPS).[2] This enzyme is crucial for the synthesis of isoprenoids, which are essential for the post-translational modification and function of key signaling proteins involved in cancer progression, such as Ras.[2]

-

Cytoskeletal Disruption: Early cellular events following treatment with N6-benzyladenosine include alterations in cell morphology and disorganization of the actin cytoskeleton.[3] This disruption can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]

Applications in Cancer Research:

-

In Vitro Cytotoxicity Studies: N6-Benzyladenosine can be used as a reference compound or a lead molecule in screening assays to identify novel anticancer agents. Its activity against a panel of cancer cell lines provides a benchmark for the potency of new purine derivatives.

-

Mechanism of Action Studies: Researchers can utilize N6-benzyladenosine to investigate the molecular pathways involved in purine analogue-induced cancer cell death. Its known effects on the cell cycle, apoptosis, and the mevalonate pathway provide a starting point for exploring novel therapeutic targets.

-

Combination Therapy Research: N6-Benzyladenosine can be evaluated in combination with other chemotherapeutic agents to explore potential synergistic or additive effects, which could lead to more effective and less toxic cancer treatment regimens.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of N6-benzyladenosine and a related derivative against various cancer cell lines, as reported in the literature.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N6-Benzyladenosine | T24 | Bladder Carcinoma | Not specified | [3] |

| N6-Benzyladenosine | U87MG | Glioblastoma | Not specified | [1] |

| N6-Benzyladenosine (2) | HCT116 | Colorectal Carcinoma | > 50 | [2] |

| N6-Benzyladenosine (2) | DLD-1 | Colorectal Carcinoma | > 50 | [2] |

| N6-Benzyladenosine (2) | MC38 | Murine Colon Adenocarcinoma | > 50 | [2] |

| Compound 2f | HCT116 | Colorectal Carcinoma | 14.8 ± 1.2 | [2] |

| Compound 2f | DLD-1 | Colorectal Carcinoma | 21.3 ± 1.5 | [2] |

| Compound 2f* | MC38 | Murine Colon Adenocarcinoma | 20.1 ± 1.8 | [2] |

*Compound 2f is a derivative of N6-benzyladenosine.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., T24, U87MG, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

N6-Benzyladenosine (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of N6-benzyladenosine in complete medium from the 10 mM stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of N6-benzyladenosine (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Caspase-3/9 Activity Assay)

This protocol measures the activation of key caspases involved in apoptosis.

Materials:

-

Cancer cells treated with N6-benzyladenosine as described above.

-

Caspase-3 and Caspase-9 colorimetric assay kits (commercially available).

-

Lysis buffer (provided in the kit).

-

Substrates for Caspase-3 (DEVD-pNA) and Caspase-9 (LEHD-pNA).

-

Microplate reader.

Procedure:

-

Treat cells with N6-benzyladenosine at a concentration known to induce apoptosis (e.g., 10 µM) for 24 hours.[1]

-

Harvest the cells and lyse them using the provided lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-